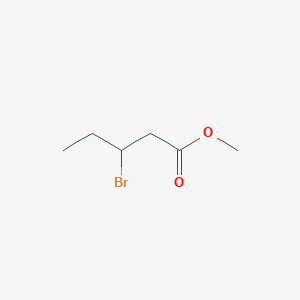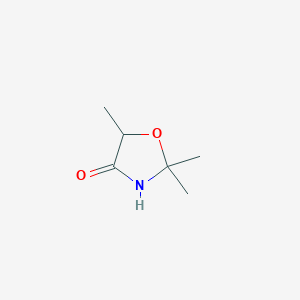![molecular formula C20H25Cl3N2O2S B14449690 3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride CAS No. 74277-30-8](/img/no-structure.png)
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and a benzothiepin structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Wirkmechanismus
The mechanism of action for 3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perphenazine: A tranquilizer with a similar piperazine structure.
HEPPS: A buffering agent with a hydroxyethyl piperazine moiety.
Uniqueness
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Eigenschaften
| 74277-30-8 | |
Molekularformel |
C20H25Cl3N2O2S |
Molekulargewicht |
463.8 g/mol |
IUPAC-Name |
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride |
InChI |
InChI=1S/C20H23ClN2O2S.2ClH/c21-15-2-4-19-17(12-15)18(23-7-5-22(6-8-23)9-10-24)11-14-1-3-16(25)13-20(14)26-19;;/h1-4,12-13,18,24-25H,5-11H2;2*1H |
InChI-Schlüssel |
BJIFFSTVINAGNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)



![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)

